

2-Methoxy-4-phenylpyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Methoxy-4-phenylpyridine

Cat. No.: B1601814

[Get Quote](#)

An In-depth Technical Guide to 2-Methoxy-4-phenylpyridine

Introduction

2-Methoxy-4-phenylpyridine is a heterocyclic aromatic compound belonging to the substituted pyridine family. This class of molecules is a cornerstone in organic chemistry and holds significant importance in the fields of medicinal chemistry, materials science, and catalysis.^[1] The structure of **2-Methoxy-4-phenylpyridine**, which combines a pyridine ring, a phenyl substituent, and a methoxy group, imparts a unique combination of electronic and steric properties. The pyridine scaffold is a well-established "privileged structure" in drug design, known for its ability to form key interactions with biological targets and improve aqueous solubility.^[2] Furthermore, the methoxy group is a crucial substituent frequently incorporated by medicinal chemists to enhance ligand-target binding, modulate physicochemical characteristics, and optimize pharmacokinetic (ADME) profiles.^[3] This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and applications of **2-Methoxy-4-phenylpyridine**, tailored for professionals in research and drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. **2-Methoxy-4-phenylpyridine** is defined by the specific arrangement of its constituent atoms, which dictates its reactivity and function.

IUPAC Name: **2-methoxy-4-phenylpyridine**

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Caption: 2D representation of the **2-Methoxy-4-phenylpyridine** molecule.

The structure features a pyridine ring where the nitrogen atom is at position 1. A methoxy group (-OCH_3) is attached at the C2 position, and a phenyl group ($\text{-C}_6\text{H}_5$) is attached at the C4 position. This specific substitution pattern is critical to its chemical behavior. The electron-donating methoxy group at the C2 position influences the electron density of the pyridine ring, particularly affecting the basicity of the nitrogen atom and the reactivity of the ring towards electrophilic or nucleophilic attack. The phenyl group at the C4 position adds steric bulk and provides a site for potential further functionalization.

Physicochemical Properties

The physical and chemical properties of a compound are essential for its handling, formulation, and application in experimental settings. While extensive experimental data for this specific isomer is not widely published, the following table summarizes its fundamental identifiers and computed properties.

Property	Value	Source
CAS Number	53698-46-7	[4]
Molecular Formula	C ₁₂ H ₁₁ NO	[5]
Molecular Weight	185.22 g/mol	[5]
XLogP3 (Computed)	2.8	[5]
Hydrogen Bond Donors	0	[5]
Hydrogen Bond Acceptors	2	[5]
Rotatable Bond Count	2	[5]

Note: Most properties listed are computed, as is common for specialized research chemicals, and should be used as a guideline. Experimental verification is recommended.

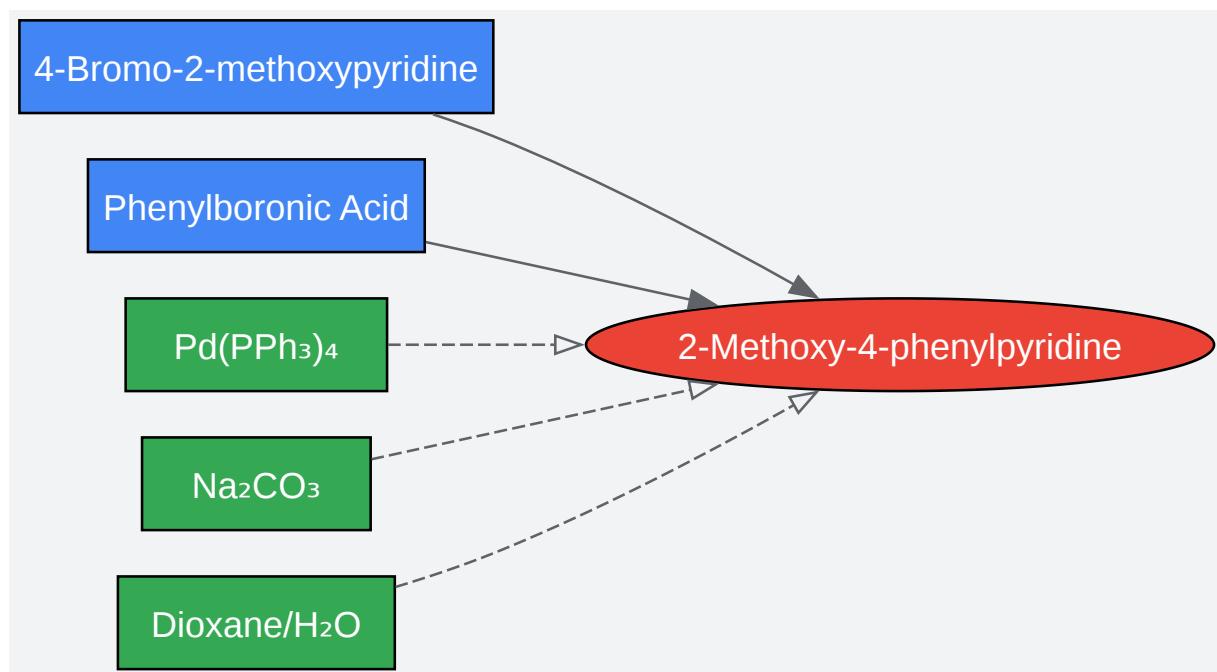
Synthesis and Manufacturing

The creation of substituted pyridines is a central task in synthetic organic chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming carbon-carbon bonds, making it an ideal choice for synthesizing **2-Methoxy-4-phenylpyridine**. [\[6\]](#) This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex.

Conceptual Synthetic Protocol: Suzuki-Miyaura Coupling

The synthesis of **2-Methoxy-4-phenylpyridine** can be efficiently achieved by the palladium-catalyzed cross-coupling of 4-bromo-2-methoxypyridine with phenylboronic acid.

Causality of Experimental Choices:


- Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is chosen for its high efficiency and tolerance of various functional groups. The palladium complex undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to form the product and regenerate the catalyst.[\[6\]](#)

- **Base:** A base, such as sodium carbonate (Na_2CO_3) or potassium phosphate (K_3PO_4), is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid, facilitating the transfer of the phenyl group to the palladium center.
- **Solvent System:** A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while the water helps to dissolve the inorganic base.

Step-by-Step Methodology

- **Reaction Setup:** To a dry Schlenk flask under an inert nitrogen or argon atmosphere, add 4-bromo-2-methoxypyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%).
- **Reagent Addition:** Add the base (e.g., Na_2CO_3 , 2.0 eq.) followed by the solvent system (e.g., a 3:1 mixture of dioxane and water).
- **Reaction Execution:** Stir the mixture and heat to a temperature of 80-100 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Isolation:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure **2-Methoxy-4-phenylpyridine**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura coupling for the synthesis of **2-Methoxy-4-phenylpyridine**.

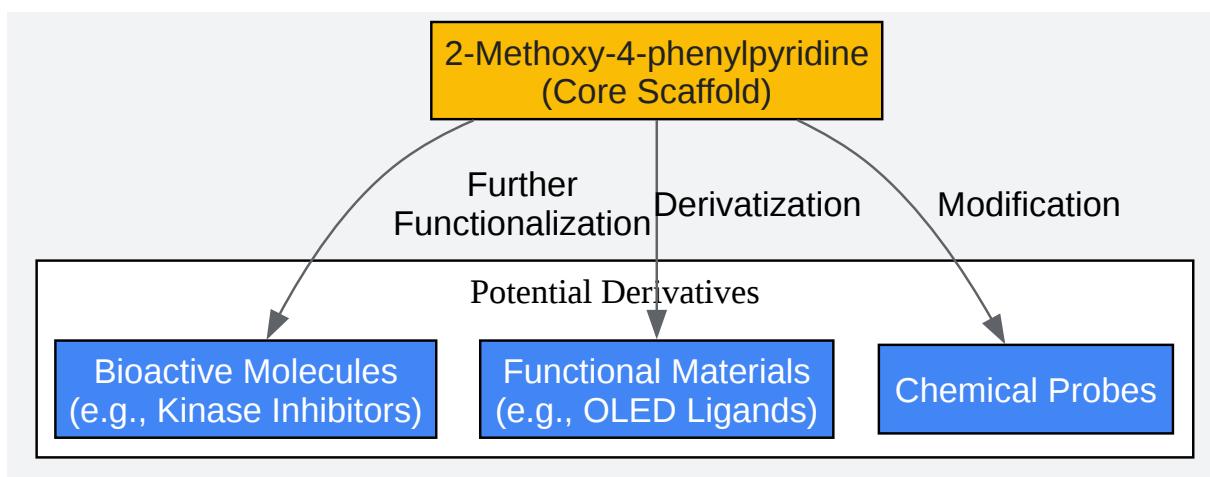
Applications in Research and Development

The **2-Methoxy-4-phenylpyridine** scaffold is a versatile building block for creating more complex molecules with potential applications in pharmacology and materials science.

Role in Drug Discovery

The phenylpyridine motif is present in numerous biologically active compounds, including antiviral and anticancer agents.^{[2][7]} The strategic placement of the methoxy group further enhances its utility.

- Modulation of Physicochemical Properties: The methoxy group can improve a molecule's metabolic stability and membrane permeability. It is considered a non-lipophilic substituent when attached to an aromatic ring, which allows for potency improvements without the negative consequences of increased lipophilicity.^[8]
- Ligand-Target Interactions: As a hydrogen bond acceptor, the oxygen atom of the methoxy group can form crucial interactions within the binding pocket of a target protein, thereby


increasing the affinity and selectivity of a drug candidate.[9]

- Scaffold for Library Synthesis: **2-Methoxy-4-phenylpyridine** serves as an excellent starting point for library synthesis. The pyridine nitrogen can be quaternized or oxidized, the phenyl ring can be further substituted, and the methoxy group can be demethylated to a hydroxyl group, providing multiple points for diversification to explore structure-activity relationships (SAR).

Potential in Materials Science

Phenylpyridine derivatives are renowned for their use as ligands in organometallic complexes, particularly for applications in organic light-emitting diodes (OLEDs).[10] Iridium(III) complexes containing cyclometalated phenylpyridine ligands are highly phosphorescent and are used as emitters in state-of-the-art OLED displays. While **2-Methoxy-4-phenylpyridine** itself is not a classic cyclometalating ligand, its derivatives could be designed for such purposes, with the methoxy group serving to tune the electronic properties and, consequently, the emission color and efficiency of the final complex.

Conceptual Application Diagram

[Click to download full resolution via product page](#)

Caption: **2-Methoxy-4-phenylpyridine** as a core scaffold for developing diverse functional molecules.

Safety and Handling

Based on data for the isomeric compound 4-Methoxy-2-phenylpyridine, which is likely to have a similar hazard profile, this class of chemicals should be handled with care. It may cause skin and serious eye irritation, as well as respiratory irritation.^[5] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Methoxy-4-phenylpyridine is a valuable heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its unique structure, combining the privileged pyridine scaffold with the modulating effects of a methoxy group, makes it an attractive starting point for the synthesis of novel, high-value molecules. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, allow for its efficient and reliable preparation. As the demand for novel therapeutic agents and advanced functional materials continues to grow, the utility of well-designed heterocyclic scaffolds like **2-Methoxy-4-phenylpyridine** will undoubtedly increase, paving the way for future innovations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)
- 3. The role of the methoxy group in approved drugs - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 4. synchem.de [synchem.de]
- 5. 4-Methoxy-2-phenylpyridine | C12H11NO | CID 46315027 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)

- 6. benchchem.com [benchchem.com]
- 7. Synthesis of novel substituted 2-phenylpyrazolopyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2-Methoxy-4-phenylpyridine chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1601814#2-methoxy-4-phenylpyridine-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com